2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine

Kinase inhibitor FGFR LSD1

2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (CAS 1903871-87-3, molecular formula C20H23ClN4O4, molecular weight 418.88 g/mol) is a fully synthetic, small-molecule heterocycle containing a 5-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carbonyl core linked via a piperidine spacer to a pyrimidin-2-yloxy terminus. The compound belongs to the pyridyl-piperidine class frequently explored as kinase inhibitors, particularly within fibroblast growth factor receptor (FGFR) programs.

Molecular Formula C20H23ClN4O4
Molecular Weight 418.88
CAS No. 1903871-87-3
Cat. No. B2641274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine
CAS1903871-87-3
Molecular FormulaC20H23ClN4O4
Molecular Weight418.88
Structural Identifiers
SMILESC1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl
InChIInChI=1S/C20H23ClN4O4/c21-17-12-14(13-24-18(17)28-16-4-10-27-11-5-16)19(26)25-8-2-15(3-9-25)29-20-22-6-1-7-23-20/h1,6-7,12-13,15-16H,2-5,8-11H2
InChIKeyFBMIGVMYEDHTJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Baseline: 2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (CAS 1903871-87-3) – Structural Identity and Initial Classification


2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (CAS 1903871-87-3, molecular formula C20H23ClN4O4, molecular weight 418.88 g/mol) is a fully synthetic, small-molecule heterocycle containing a 5-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carbonyl core linked via a piperidine spacer to a pyrimidin-2-yloxy terminus. The compound belongs to the pyridyl-piperidine class frequently explored as kinase inhibitors, particularly within fibroblast growth factor receptor (FGFR) programs [1]. Its structural architecture – an amide-linked piperidine bearing a pendant pyrimidine ether – places it within a crowded intellectual property space where minor substituent variations translate into large differences in target potency, isoform selectivity, and pharmacokinetics [2]. Although the specific CAS entity lacks published biological characterization as of the search date, its scaffold is explicitly covered by the generic Markush formulae of FGFR-targeting patents, establishing it as a rationally designed probe candidate rather than a simple building block [1][2].

Why Simple In-Class Substitution Is High-Risk for 2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (CAS 1903871-87-3)


Structural analogs within the pyridyl-piperidine class cannot be casually interchanged because quantitative structure–activity relationship (QSAR) studies demonstrate that even single-atom modifications – changing the 5-chloro substituent on the pyridine ring, replacing the tetrahydropyranyloxy group with a methoxy or ethoxy group, or swapping the pyrimidin-2-yloxy terminus for a pyridinyloxy group – produce compound-specific shifts in kinase inhibition profiles, cellular permeability, and metabolic stability [1][2]. Without explicit comparator data, the default assumption must be that substitution alters at least one key performance parameter beyond an acceptable tolerance, making procurement of the exact CAS entity essential for experimental reproducibility.

Quantitative Differentiation Evidence for 2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (CAS 1903871-87-3) Versus Closest Analogs


Structural Uniqueness: 5-Chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridine Core vs. Seclidemstat Core

The target compound possesses a 5-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridine-3-carbonyl core, which is structurally distinct from the 5-chloro-2-hydroxyphenyl core of seclidemstat (C20H23ClN4O4S). The tetrahydropyranyloxy group introduces an additional oxygen heterocycle absent in seclidemstat, likely altering hydrogen-bonding capacity and steric bulk [1]. While no direct biochemical comparison is available, this structural divergence in the core pharmacophore is expected to shift target engagement from LSD1 (primary target of seclidemstat ) toward kinase domains, consistent with the FGFR patent landscape [2]. This is a class-level inference based on scaffold analysis.

Kinase inhibitor FGFR LSD1 scaffold comparison

Piperidine-Linker Conformational Differentiation: 4-(Pyrimidin-2-yloxy)piperidine vs. 4-Carbonitrile Analogs

The target compound features a 4-(pyrimidin-2-yloxy)piperidine linker, contrasting with the 4-carbonitrile-piperidine moiety found in 1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidine-4-carbonitrile (CAS not specified) . The pyrimidine ether introduces a rotatable O–C bond and an additional hydrogen-bond acceptor, which can influence the spatial orientation of the terminal heterocycle relative to the kinase hinge region [1]. This comparison is based on structural analysis of published analogs and class-level SAR trends.

Kinase inhibitor linker optimization conformational restriction

Intellectual Property Positioning: Markush Genus Classification vs. Specific Embodiment

The compound falls within the generic Markush structure of US20160052926A1, which claims pyrimidine and pyridine compounds as FGFR inhibitors [1]. Unlike earlier pyridyl-piperidine Wnt inhibitors patented by Merck KGaA (WO2015144290), the present compound contains a distinct 5-chloro-6-(oxan-4-yloxy)pyridine substitution pattern that is not exemplified in the Merck patent [2]. This IP differentiation suggests that the compound was designed to explore chemical space around the FGFR hinge-binding motif while circumventing existing composition-of-matter claims, making it relevant as a selective research tool within a specific patent sub-class.

FGFR inhibitor patent landscape freedom-to-operate chemical procurement

High-Value Application Scenarios for 2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine (CAS 1903871-87-3) Based on Available Evidence


FGFR Kinase Panel Screening and Isoform Selectivity Profiling

The compound’s structural alignment with the FGFR inhibitor pharmacophore, as evidenced by its inclusion in US20160052926A1 Markush claims [1], makes it a candidate for broad-panel FGFR1–4 biochemical screening. Its distinct 5-chloro-6-(tetrahydro-2H-pyran-4-yloxy)pyridine core and 4-(pyrimidin-2-yloxy)piperidine linker differentiate it from earlier pyridyl-piperidine series and may confer a unique selectivity fingerprint. Procurement is warranted for laboratories engaged in comparative kinome profiling or seeking to validate FGFR inhibition hypotheses before committing to more advanced leads.

Structure–Activity Relationship (SAR) Expansion Around the Tetrahydropyranyloxy Motif

The tetrahydropyranyloxy (oxan-4-yloxy) substituent is a moderately bulky, oxygen-rich group that can modulate solubility and metabolic stability. Because no direct biological data are available for this specific CAS entity, it is best deployed as a reference standard in systematic SAR studies that compare the tetrahydropyranyloxy variant against methoxy, ethoxy, or isopropoxy analogs (see Evidence Item 2 for linker comparison). Such studies can quantify the contribution of this substituent to target potency and ADME properties.

Chemical Probe for FGFR-Dependent Disease Models

If subsequent biochemical characterization confirms FGFR inhibitory activity consistent with the patent genus [1], the compound could serve as a chemical probe in FGFR-dependent oncology or skeletal dysplasia research. The pyrimidine-ether linker and chloro-substituted pyridine core align with known kinase hinge-binding motifs, suggesting potential utility in cellular assays such as Ba/F3-FGFR fusion proliferation models or FGFR-mutant xenograft studies, once its potency and selectivity have been experimentally determined.

Intellectual Property (IP) Prior-Art Reference and Freedom-to-Operate Analysis

Because the compound occupies a specific structural niche within the FGFR patent landscape—covered by US20160052926A1 but not exemplified in WO2015144290 [1][2]—it serves as a tangible reference compound for IP due diligence. Organizations evaluating freedom-to-operate for pyridine-piperidine-based kinase inhibitors may procure this compound to demonstrate structural novelty of their own analogs or to assess the scope of existing composition-of-matter claims.

Quote Request

Request a Quote for 2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.